molecular formula C9H5NOS B1426135 4-Hydroxybenzo[b]thiophene-2-carbonitrile CAS No. 476199-30-1

4-Hydroxybenzo[b]thiophene-2-carbonitrile

Cat. No.: B1426135
CAS No.: 476199-30-1
M. Wt: 175.21 g/mol
InChI Key: JTDFGDNWJPUOGH-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[b]thiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol . It is characterized by the presence of a thiophene ring fused to a benzene ring, with a hydroxyl group at the 4-position and a nitrile group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybenzo[b]thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromothiophene with a suitable nitrile source in the presence of a base, followed by hydroxylation at the 4-position . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and hydroxylation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzo[b]thiophene-2-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxybenzo[b]thiophene-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxybenzo[b]thiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzo[b]thiophene-2-carboxylic acid
  • 4-Hydroxybenzo[b]thiophene-2-methyl
  • 4-Hydroxybenzo[b]thiophene-2-amine

Uniqueness

4-Hydroxybenzo[b]thiophene-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of synthetic and biological applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

4-hydroxy-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NOS/c10-5-6-4-7-8(11)2-1-3-9(7)12-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDFGDNWJPUOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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